molecular formula C14H17NO2S2 B345408 2,4,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide CAS No. 873580-62-2

2,4,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide

Cat. No.: B345408
CAS No.: 873580-62-2
M. Wt: 295.4g/mol
InChI Key: JUCKZEYXIMXWHA-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is an organic compound with the molecular formula C14H17NO2S2. This compound is characterized by the presence of a benzenesulfonamide group substituted with three methyl groups and a thienylmethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 2-thienylmethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thienylmethyl group.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted benzenesulfonamide derivatives.

Scientific Research Applications

2,4,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-trimethyl-N-(2-thienylmethyl)benzenesulfonamide
  • 2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide
  • 2,4,6-trimethyl-N-(m-3-trifluoromethylphenyl)benzenesulfonamide

Uniqueness

2,4,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is unique due to the specific positioning of the methyl groups and the thienylmethyl substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

CAS No.

873580-62-2

Molecular Formula

C14H17NO2S2

Molecular Weight

295.4g/mol

IUPAC Name

2,4,5-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C14H17NO2S2/c1-10-7-12(3)14(8-11(10)2)19(16,17)15-9-13-5-4-6-18-13/h4-8,15H,9H2,1-3H3

InChI Key

JUCKZEYXIMXWHA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=CS2)C

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=CS2)C

solubility

36.5 [ug/mL]

Origin of Product

United States

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